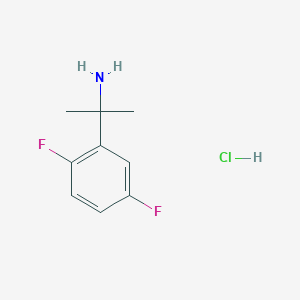

2-(25-Difluorophenyl)propan-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,5-Difluorphenyl)propan-2-amin-Hydrochlorid ist eine chemische Verbindung mit der Summenformel C9H12ClF2N und einem Molekulargewicht von 207,06 g/mol . Es ist ein Derivat von Phenylpropanamin, wobei der Phenylring an den Positionen 2 und 5 durch zwei Fluoratome substituiert ist. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,5-Difluorphenyl)propan-2-amin-Hydrochlorid umfasst typischerweise die Reaktion von 2,5-Difluorbenzaldehyd mit Nitroethan, um 2,5-Difluorphenyl-2-nitropropen zu bilden. Dieser Zwischenstoff wird dann unter Verwendung eines geeigneten Reduktionsmittels wie Lithiumaluminiumhydrid (LiAlH4) zu 2-(2,5-Difluorphenyl)propan-2-amin reduziert. Schließlich wird das Amin durch Behandlung mit Salzsäure (HCl) in sein Hydrochloridsalz umgewandelt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit der Verbindung sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2,5-Difluorphenyl)propan-2-amin-Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin- oder Alkoholderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der benzylischen Position oder der Aminogruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Natriumhydrid (NaH) und Alkylhalogenide werden für nucleophile Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Produziert Ketone oder Carbonsäuren.

Reduktion: Liefert Amine oder Alkohole.

Substitution: Bildet substituierte Amine oder andere Derivate.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Difluorphenyl)propan-2-amin-Hydrochlorid wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme und seine Wechselwirkungen mit Enzymen und Rezeptoren.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, einschließlich seiner Rolle als Vorläufer für pharmazeutische Verbindungen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(2,5-Difluorphenyl)propan-2-amin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen wie Enzymen und Rezeptoren. Die Verbindung kann als Agonist oder Antagonist wirken und die Aktivität dieser Ziele modulieren und verschiedene biochemische Pfade beeinflussen. Die genauen molekularen Ziele und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab .

Wissenschaftliche Forschungsanwendungen

2-(2,5-Difluorophenyl)propan-2-amine hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems and its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,5-difluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(2-Fluorphenyl)propan-2-amin-Hydrochlorid

- 2-(4-Fluorphenyl)propan-2-amin-Hydrochlorid

- 2-(3,5-Difluorphenyl)propan-2-amin-Hydrochlorid

Einzigartigkeit

2-(2,5-Difluorphenyl)propan-2-amin-Hydrochlorid ist aufgrund der spezifischen Positionierung der Fluoratome am Phenylring einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses eindeutige Substitutionsmuster kann zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften im Vergleich zu seinen Analoga führen .

Eigenschaften

Molekularformel |

C9H12ClF2N |

|---|---|

Molekulargewicht |

207.65 g/mol |

IUPAC-Name |

2-(2,5-difluorophenyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H11F2N.ClH/c1-9(2,12)7-5-6(10)3-4-8(7)11;/h3-5H,12H2,1-2H3;1H |

InChI-Schlüssel |

LFRZUWNRLQHSBT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=C(C=CC(=C1)F)F)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)

![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)

![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)

![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)

![Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate](/img/structure/B12299531.png)

![9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12299535.png)